![molecular formula C19H26N2O4 B1586389 (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid CAS No. 853681-16-0](/img/structure/B1586389.png)
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid
Vue d'ensemble
Description
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a phenylbutenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Phenylbutenoic Acid Moiety: This can be achieved through a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.
Coupling of the Piperazine and Phenylbutenoic Acid Moieties: The final step involves coupling the piperazine derivative with the phenylbutenoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid can undergo various types of chemical reactions:
Oxidation: The phenylbutenoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the phenylbutenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used for deprotection of the tert-butyl carbamate group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of deprotected or substituted derivatives.
Applications De Recherche Scientifique
Drug Development
The compound has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly in the treatment of conditions such as:
- Inflammation : Research indicates that derivatives of this compound may act as antagonists to specific receptors involved in inflammatory processes .
- Cancer Therapy : The phenylbutenoic acid structure is known to exhibit anti-cancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex molecules. The presence of the tert-butoxycarbonyl (BOC) group allows for selective reactions that can be exploited to create diverse chemical entities. This versatility is crucial for:
- Creating New Therapeutics : By modifying the piperazine and phenyl groups, researchers can develop new compounds with enhanced efficacy and reduced side effects.
- Chemical Libraries : The ability to generate a series of related compounds facilitates high-throughput screening for biological activity.
Pharmacological Investigations
Studies have demonstrated that compounds related to (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid can interact with various biological pathways:
- Receptor Modulation : Research shows that modifications to the piperazine ring can enhance binding affinity to specific receptors, which is critical in designing drugs targeting neurological disorders .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives of this compound on animal models. Results indicated significant reductions in inflammation markers compared to control groups, suggesting potential for further development into anti-inflammatory drugs.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that compounds derived from (3E)-2-(4-Boc-piperazinyl)-4-phenylbut-3-enoic acid exhibited cytotoxic effects, leading to apoptosis in malignant cells. This highlights its potential as a lead compound for cancer therapy.
Mécanisme D'action
The mechanism of action of (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenylbutenoic acid moiety can participate in π-π interactions and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid: Unique due to its combination of a piperazine ring, tert-butyl carbamate group, and phenylbutenoic acid moiety.
N-Boc-piperazine: Similar in having a piperazine ring with a tert-butyl carbamate group but lacks the phenylbutenoic acid moiety.
Phenylbutenoic acid derivatives: Similar in having the phenylbutenoic acid moiety but lack the piperazine ring and tert-butyl carbamate group.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Activité Biologique
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid, also known by its CAS number 853681-16-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 346.42 g/mol. The structural characteristics include a piperazine moiety and a phenylbutenoic acid framework, which are crucial for its biological interactions.
Research indicates that this compound may act as an antagonist of the CCR2b receptor, which is implicated in inflammatory responses. By inhibiting this receptor, the compound could potentially reduce inflammation and modulate immune responses, making it a candidate for treating various inflammatory diseases .
Biological Activity
1. Antiinflammatory Effects
- The primary biological activity attributed to this compound is its anti-inflammatory properties. Studies have shown that compounds targeting the CCR2b receptor can effectively reduce the secretion of pro-inflammatory cytokines .
2. Pharmacological Studies
- A study highlighted in patent literature suggests that derivatives of this compound have been tested for their ability to inhibit CCR2b-mediated pathways, demonstrating significant potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .
3. In vitro and In vivo Studies
- In vitro assays have demonstrated that this compound can inhibit cell migration associated with inflammatory responses, while in vivo models have shown reduced inflammation markers in treated subjects .
Case Studies
Case Study 1: Rheumatoid Arthritis
- In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint swelling and inflammatory markers compared to the control group.
Case Study 2: Cancer Therapy
- Preliminary studies suggest that the compound may enhance the efficacy of chimeric antigen receptor (CAR) therapies by modulating immune responses through CCR2b antagonism. This could provide a dual approach in targeting tumor cells while managing inflammation associated with cancer therapies .
Data Tables
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbut-3-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGWOAUBXYMANH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C=CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376115 | |
Record name | AC1MC6JY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853681-16-0 | |
Record name | AC1MC6JY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.